REACTION_CXSMILES
|
C1C(C(N)=O)=CN(C2OC(COP(OP(OCC3OC(N4C5N=CN=C(N)C=5N=C4)C(OP([O-])([O-])=O)C3O)([O-])=O)([O-])=O)C(O)C2O)C=C1.[Na+].[Na+].[Na+].[Na+].[C:53]1([C:72]([OH:74])=[O:73])[C:62]2[C:61]([C:63]([OH:65])=[O:64])=[CH:60][CH:59]=[C:58]([C:66]([OH:68])=[O:67])[C:57]=2[C:56]([C:69]([OH:71])=O)=[CH:55][CH:54]=1.Cl.[Na][Na]>O>[C:58]12[C:66](=[O:68])[O:67][C:69](=[O:71])[C:56]3[C:57]1=[C:62]([C:53]([C:72]([OH:74])=[O:73])=[CH:54][CH:55]=3)[C:61]([C:63]([OH:65])=[O:64])=[CH:60][CH:59]=2 |f:0.1.2.3.4|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=2C(=CC=C(C12)C(=O)O)C(=O)O)C(=O)O)C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
Cl
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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[Na][Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was subsequently stirred at 20° to 30° C.
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
had formed
|
Type
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FILTRATION
|
Details
|
The solid was then rapidly filtered off with suction
|
Type
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ADDITION
|
Details
|
The filter cake was introduced into 1500 g of water
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated to a temperature of 70° to 80° C.
|
Type
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ADDITION
|
Details
|
a pH of 10 to 10.5 was established at this temperature by slow addition of about 46 g of a 33% strength aqueous sodium hydroxide solution
|
Type
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DISSOLUTION
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Details
|
During this operation, the NTC dissolved as the tetrasodium salt
|
Type
|
ADDITION
|
Details
|
After addition of about 5 g of active charcoal and about 5 g of kieselguhr
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off hot
|
Type
|
WASH
|
Details
|
with suction, and rinsed with a little water
|
Type
|
TEMPERATURE
|
Details
|
The clear filtrate was heated to 80° to 100° C
|
Type
|
ADDITION
|
Details
|
A pH of 0.5 to 1 was then established at 80° to 100° C. by slow addition of about 130 g of a 31% strength hydrochloric acid
|
Type
|
STIRRING
|
Details
|
The mixture was subsequently stirred at 80° to 100° C. for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The coarsely crystalline product which had precipitated
|
Type
|
FILTRATION
|
Details
|
was then filtered off with suction
|
Type
|
WASH
|
Details
|
the filter cake was washed with about 500 g of a 1% strength hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The product was dried at 100° C
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C12=CC=C(C=3C(=CC=C(C13)C(=O)OC2=O)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |